![molecular formula C31H41ClN4O3 B1681209 TAK-220 CAS No. 333994-00-6](/img/structure/B1681209.png)
TAK-220
描述
TAK-220 is an orally bioavailable antagonist of chemokine (C-C motif) receptor 5 (CCR5). It binds to CCR5 (IC50 = 3.5 nM for the human receptor in CHO cells), but not CCR1, CCR2b, CCR3, CCR4, or CCR7.1,2 this compound inhibits the binding of chemokine (C-C motif) ligand 5 (CCL5) and CCL3 to CCR5 (IC50s = 3.5 and 1.4 nM, respectively) but does not inhibit binding of CCL4.2 It inhibits HIV-1 envelope-mediated membrane fusion in a macrophage (M-tropic) R5, but not in a T cell (T-tropic) X4, strain of HIV-1 (IC50s = 0.42 and >1,000 nM, respectively). This compound inhibits the replication of six strains of R5 HIV-1 clinical isolates (EC90 overall mean = 13 nM) and the R5 JR-FL laboratory-adapted strain (EC50 = 0.6 nM), but not of X4 HIV-1 clinical isolates or the X4 IIIB laboratory-adapted strain (EC50s = >10,000 nM for both), in human peripheral blood mononuclear cells (PBMCs).
This compound is a novel 1,4-disubstituted piperidine/piperazine.
科学研究应用
CCR5 拮抗剂
TAK-220 是一种口服生物利用度高的趋化因子(C-C 基序)受体 5 (CCR5) 拮抗剂 . 它与 CCR5 结合(人受体在 CHO 细胞中的 IC50 = 3.5 nM),但不与 CCR1、CCR2b、CCR3、CCR4 或 CCR7 结合 .
趋化因子结合抑制
This compound 抑制趋化因子 (C-C 基序) 配体 5 (CCL5) 和 CCL3 与 CCR5 的结合 (IC50 分别为 3.5 和 1.4 nM) . 然而,它不抑制 CCL4 的结合 .
HIV-1 抑制
This compound 抑制 HIV-1 包膜介导的膜融合,在巨噬细胞 (M 嗜性) R5 型 HIV-1 (IC50 分别为 0.42 和 >1,000 nM) . 它抑制六种 R5 型 HIV-1 临床分离株的复制 (EC90 总平均值为 13 nM) 和 R5 JR-FL 实验室适应株 (EC50 = 0.6 nM) .
CCR2 和 CCR5 的双重拮抗剂
发现一些配体,包括 this compound,是 CCR2 和 CCR5 受体的双重拮抗剂 . 双重拮抗剂的开发被视为一种很有希望的新型治疗策略 .
炎症性疾病的治疗
CCR2 和 CCR5 受体拮抗剂在治疗炎症性疾病中的作用,导致了双重拮抗剂的开发,包括 this compound .
双功能进入抑制剂
This compound 是一种双靶向药物化合物,具有双功能进入抑制剂,包括哌啶-4-甲酰胺基 CCR5 拮抗剂 this compound 和 gp41 NHR 靶向融合抑制肽 C34 .
作用机制
Target of Action
TAK-220, also known as “1-acetyl-N-[3-[4-[(4-carbamoylphenyl)methyl]piperidin-1-yl]propyl]-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide”, is a selective and orally bioavailable CCR5 antagonist . The primary target of this compound is the chemokine (C-C motif) receptor 5 (CCR5), a protein on the surface of white blood cells involved in the immune system .
Mode of Action
This compound inhibits the binding of RANTES and MIP-1α to CCR5, with IC50 values of 3.5 nM and 1.4 nM respectively . It shows no effect on the binding to ccr1, ccr2b, ccr3, ccr4, or ccr7 . By blocking the interaction between these chemokines and CCR5, this compound prevents the activation of the receptor, thereby inhibiting downstream signaling pathways.
Result of Action
This compound selectively inhibits HIV-1, with EC50 values ranging from 0.55 nM to 1.7 nM for different strains of HIV-1 . This inhibition is achieved by preventing the virus from entering host cells, as CCR5 is a co-receptor that HIV-1 uses to gain entry .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect the efficacy of this compound. Synergy was observed with all drugs at the 90 and 95% inhibitory concentrations in an in vitro study
属性
IUPAC Name |
1-acetyl-N-[3-[4-[(4-carbamoylphenyl)methyl]piperidin-1-yl]propyl]-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41ClN4O3/c1-22-4-9-28(21-29(22)32)36(31(39)27-12-18-35(19-13-27)23(2)37)15-3-14-34-16-10-25(11-17-34)20-24-5-7-26(8-6-24)30(33)38/h4-9,21,25,27H,3,10-20H2,1-2H3,(H2,33,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSJTMUEFHUKMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CCCN2CCC(CC2)CC3=CC=C(C=C3)C(=O)N)C(=O)C4CCN(CC4)C(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187027 | |
Record name | TAK-220 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
333994-00-6 | |
Record name | TAK-220 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0333994006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAK-220 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAK-220 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/928QIN0R16 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。